3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with a methoxybenzyl group and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolothiadiazoles.
Scientific Research Applications
3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Biology: It is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its anti-cancer activity, the compound inhibits PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features and potential biological activities.
Triazolo[1,5-a]pyrimidine: Known for its diverse pharmacological properties.
Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole-thiadiazole core structure and exhibits various biological activities.
Uniqueness
Its dual inhibition of PARP-1 and EGFR makes it particularly valuable in cancer research .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-22-13-6-4-11(5-7-13)9-14-18-19-16-21(14)20-15(23-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTXZVAUQBDRCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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